4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
“4-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid” is a chemical compound that is likely to be used as an intermediate in the synthesis of more complex molecules . It contains an iodine atom and a butanoic acid group attached to a 3,5-dimethyl-1H-pyrazole core .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of diazoles or pyrazoles with various reagents . For example, 4-Iodopyrazole, a related compound, can undergo iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazoles .Molecular Structure Analysis
The molecular structure of a related compound, 3,5-Dimethyl-4-iodo-1H-pyrazole, has been reported . It has a molecular weight of 222.03 and its molecular formula is C5H7IN2 .Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, 3,5-Dimethyl-4-iodo-1H-pyrazole, have been reported . It is a solid with a melting point of 136-140 °C .Properties
IUPAC Name |
4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-6-9(10)7(2)12(11-6)5-3-4-8(13)14/h3-5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTNCLLMSSGBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)O)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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